molecular formula C10H11NO B1609421 4-Phenylbutenone oxime CAS No. 2887-98-1

4-Phenylbutenone oxime

Cat. No.: B1609421
CAS No.: 2887-98-1
M. Wt: 161.2 g/mol
InChI Key: OGVPVEBIPIJKEJ-MFDVASPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylbutenone oxime is an organic compound with the molecular formula C10H11NO. It is an oxime derivative of 4-phenylbutenone, characterized by the presence of a phenyl group attached to a butenone backbone, with an oxime functional group (-C=N-OH) at the terminal position. Oximes are known for their stability and versatility in organic synthesis, making them valuable intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylbutenone oxime can be synthesized through the reaction of 4-phenylbutenone with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves the following steps:

  • Dissolve 4-phenylbutenone in an appropriate solvent such as ethanol.
  • Add hydroxylamine hydrochloride and a base such as sodium acetate to the solution.
  • Heat the mixture under reflux conditions for several hours.
  • After completion, cool the reaction mixture and extract the product using an organic solvent.

Industrial Production Methods: Industrial production of oximes often involves the use of solid-state reactions or microwave irradiation techniques to enhance yield and reduce reaction time. For example, calcium oxide can be used as a reagent to convert ketones and aldehydes to their corresponding oximes under mild conditions . Additionally, microwave irradiation in dry media has been shown to be an efficient method for synthesizing oximes .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylbutenone oxime undergoes various chemical reactions, including:

    Beckmann Rearrangement: This reaction converts the oxime to an amide under acidic conditions.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The oxime group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Beckmann Rearrangement: Acidic conditions, such as sulfuric acid or acetic anhydride, are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Beckmann Rearrangement: Amides.

    Reduction: Amines.

    Substitution: Various substituted oximes or other functionalized derivatives.

Scientific Research Applications

4-Phenylbutenone oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylbutenone oxime involves its ability to form stable complexes with metal ions and other reactive species. In biological systems, oximes can reactivate inhibited enzymes by binding to the active site and displacing inhibitory molecules. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . The molecular targets and pathways involved include the formation of covalent bonds with the enzyme’s active site, leading to the restoration of its activity.

Comparison with Similar Compounds

    Acetone oxime: A simple oxime derived from acetone.

    Cyclohexanone oxime: An oxime used in the production of nylon.

    Benzaldehyde oxime: An oxime derived from benzaldehyde.

Comparison: 4-Phenylbutenone oxime is unique due to the presence of a phenyl group attached to the butenone backbone, which imparts distinct chemical properties and reactivity. Compared to simpler oximes like acetone oxime, this compound exhibits enhanced stability and a broader range of applications in organic synthesis and industrial processes .

Properties

IUPAC Name

(NE)-N-[(E)-4-phenylbut-3-en-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-9(11-12)7-8-10-5-3-2-4-6-10/h2-8,12H,1H3/b8-7+,11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVPVEBIPIJKEJ-MFDVASPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2887-98-1, 21613-44-5
Record name 4-Phenylbutenone oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC326121
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC4692
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4692
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-phenylbutenone oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzalacetone oxime
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H23B9BUN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylbutenone oxime
Reactant of Route 2
Reactant of Route 2
4-Phenylbutenone oxime
Reactant of Route 3
4-Phenylbutenone oxime
Reactant of Route 4
4-Phenylbutenone oxime
Reactant of Route 5
4-Phenylbutenone oxime
Reactant of Route 6
4-Phenylbutenone oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.